2,3-Dimethoxy-6-nitrophenol
Overview
Description
2,3-Dimethoxy-6-nitrophenol is an organic compound with the molecular formula C8H9NO5 It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-6-nitrophenol can be synthesized through the nitration of 2,3-dimethoxyphenol. . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process would involve the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2,3-Dimethoxy-6-aminophenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
2,3-Dimethoxy-6-nitrophenol can be compared with other similar compounds such as:
2,3-Dimethoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,6-Dimethoxyphenol: Has methoxy groups at different positions, leading to different reactivity and properties.
2-Nitrophenol: Lacks the methoxy groups, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in the combination of methoxy and nitro groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dimethoxy-6-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIRTLIYHCYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312805 | |
Record name | 2,3-dimethoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85325-83-3 | |
Record name | NSC263149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dimethoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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